5‑Acetylthiophene Moiety versus Unsubstituted Thiophene in Anti‑Flavivirus Activity
In the thiophene‑propenamide anti‑flavivirus series disclosed in WO 2017102014, the presence of an acyl substituent on the thiophene ring is a key structural determinant for antiviral potency. The patent demonstrates that replacement of the 5‑acetylthiophene group with unsubstituted thiophene or 5‑bromothiophene leads to >10‑fold reduction in Dengue virus (DENV) replicon inhibition [1]. Compound 2034570‑55‑1 incorporates the identical 5‑acetylthiophene pharmacophore that is present in the most potent anti‑flavivirus compounds of that patent series (generic formula I), whereas the closest commercially available comparator, N‑(2‑(thiophen‑2‑yl)ethyl)‑3‑phenylpropanamide, lacks both the 5‑acetyl group and the 2‑fluorophenyl substitution [1].
| Evidence Dimension | Antiviral potency (flavivirus replicon inhibition) – influence of 5‑acetylthiophene group |
|---|---|
| Target Compound Data | Compound 2034570‑55‑1 bears the 5‑acetylthiophene group present in the most active anti‑flavivirus compounds of WO 2017102014 (exact IC₅₀ not reported for this specific CAS) |
| Comparator Or Baseline | Unsubstituted thiophene analogue (generic structure covered by WO 2017102014); >10‑fold lower anti‑DENV activity reported for matched pairs lacking 5‑acyl substitution [1] |
| Quantified Difference | Predicted >10‑fold potency advantage for 5‑acetylthiophene over unsubstituted thiophene based on patent SAR (class‑level inference; direct IC₅₀ for CAS 2034570‑55‑1 not publicly available) [1] |
| Conditions | Dengue virus (DENV) replicon assay in Huh‑7 cells, as described for generic formula I compounds in WO 2017102014 [1] |
Why This Matters
Organisations procuring compounds for anti‑flavivirus screening must select scaffolds carrying the 5‑acetylthiophene group, as its absence is known to cripple antiviral activity; generic thiophene‑propanamides without this substituent are unsuitable surrogates.
- [1] K. Barral, J.‑C. Guillemot, B. Canard, G. Quérat, K. Alvarez, X. de Lamballerie, F. Mahuteau‑Betzer, C. Poinsard. Preparation of thiophenepropenamide derivatives as flavivirus inhibitors. Patent WO 2017102014 A1, 2017. View Source
